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Compound of Interest
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Cat. No.: B1142412

Introduction

Ecopipam (development codes: SCH-39166, EBS-101) is a first-in-class, selective dopamine
D1/D5 receptor antagonist currently under investigation for several central nervous system
(CNS) disorders, most notably Tourette Syndrome (TS).[1][2] Unlike currently approved
therapies for TS, which primarily target the dopamine D2 receptor, ecopipam offers a novel
mechanism of action.[3][4] This selectivity for the D1 receptor family may lead to a
differentiated efficacy and safety profile, potentially avoiding the metabolic and extrapyramidal
side effects commonly associated with D2 receptor antagonists.[1][5] This document provides a
comprehensive overview of the available early-phase clinical trial data for ecopipam, focusing
on its pharmacokinetics, efficacy, and safety, with detailed experimental protocols and visual
representations of its mechanism and trial designs.

Mechanism of Action

Dopamine, a critical neurotransmitter, modulates neural signaling through two main families of
receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[3] The prevailing hypothesis for
Tourette Syndrome involves a hyper-dopaminergic state or a supersensitivity of dopamine
receptors in the brain.[3] Ecopipam acts as a competitive antagonist at the D1 and D5
receptors, thereby blocking the downstream signaling cascade initiated by dopamine binding.
[2] This targeted action is believed to normalize the overactive dopaminergic pathways
implicated in the generation of tics.[4]
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Caption: Ecopipam's antagonist action on the D1 receptor signaling pathway.
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Pharmacokinetic and Pharmacodynamic Profile

Early-phase studies have characterized ecopipam as an orally active molecule that effectively
crosses the blood-brain barrier.[2]

Table 1: Key Pharmacokinetic Parameters of Ecopipam

Parameter Value/Description Source

) Selective Dopamine D1/D5
Mechanism ) [2]
Receptor Antagonist

Administration Oral [2]
Elimination Half-Life Approximately 10 hours [2]
Metabolism Extensively metabolized [6]

Predictable pharmacokinetics
] with well-characterized
ADME Profile ) o [1]
Absorption, Distribution,

Metabolism, and Excretion

A study was conducted to
evaluate the potential for
induction and inhibition of

Drug Interactions various CYP enzymes
(CYP3A4, CYP1A2, CYP2BS6,
CYP2D6) and transporters (P-
gp, OATP1B1).[7]

Clinical Efficacy and Safety Data

The clinical development of ecopipam has progressed through several key studies, primarily in
pediatric and adolescent populations with Tourette Syndrome.

Phase 2b "D1AMOND" Study

This pivotal study provided robust evidence for the efficacy and safety of ecopipam in treating
tics.[8]
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Experimental Protocol: DIAMOND Study

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
trial.[8][9]

» Participant Population: 153 children and adolescents aged >6 to <18 years with a diagnosis
of Tourette Syndrome and a baseline Yale Global Tic Severity Score-Total Tic Score
(YGTSS-TTS) of 220.[8][9]

« Intervention: Participants were randomized 1:1 to receive either ecopipam tablets (target
dose of 2 mg/kg/day) or matching placebo tablets.[8] The dose was titrated over a 4-week
period and then maintained for an 8-week treatment phase, for a total duration of 12 weeks.

[8]
e Primary Endpoint: The mean change in the YGTSS-TTS from baseline to Week 12.[3][8]

e Secondary Endpoint: The change in the Clinical Global Impression of Tourette Syndrome
Severity (CGI-TS-S) score.[3][8]

Table 2: Efficacy Results of the Phase 2b DIAMOND Study at Week 12

. Ecopipam
Endpoint Placebo Group P-value Source
Group
Mean Change in -30% from
_ - 0.01 [3][10]
YGTSS-TTS baseline
LS Mean
_ _ -3.44 (95% CI:
Difference in - 0.01 [10]
-6.09 to -0.79)
YGTSS-TTS
Statistically o
CGI-TS-S o No significant
significant ) 0.03 [3]
Improvement . improvement
improvement
225%
Improvement in 73.6% of patients  43.2% of patients - [10]
Tic Severity
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Table 3: Common Adverse Events in the Phase 2b DIAMOND Study

Ecopipam Group

Adverse Event Note Source
(%)
> 5% and higher than
Headache 15.8% [31[8]
placebo

) = 5% and higher than
Insomnia 14.5% [3]
placebo

) = 5% and higher than
Fatigue 7.9% [3][8]
placebo

= 5% and higher than
Somnolence 7.9% [31[8]
placebo

. = 5% and higher than
Restlessness >5% [8]
placebo

Notably, the trial reported no observable evidence of adverse movement disorders or the
metabolic side effects (e.g., weight gain) commonly associated with antipsychotic agents.[3][10]

12-Month Open-Label Extension (OLE) Study

To assess long-term safety and durability of effect, patients who completed the Phase 2b trial
were eligible to enroll in a 12-month OLE study.[11]

Experimental Protocol: OLE Study
o Study Design: A 12-month, open-label extension study.[11]

o Participant Population: 121 patients (aged =6 to <18 years) who had completed the
preceding Phase 2b trial.[11]

« Intervention: All participants received ecopipam, titrated to a target oral dose of 1.8
mg/kg/day.[11]
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o Endpoints: Long-term safety, tolerability, and clinical effects on tic severity (YGTSS-TTS) and

quality of life.[11]

Table 4: Key Findings from the 12-Month OLE Study

Outcome Result Source
Significant improvements

Tic Severity (YGTSS-TTS) observed at all time points (P < [11]
0.001 vs. baseline).
Significant improvements

Quality of Life observed at all time points (P < [11]
0.001 vs. baseline).
Nasopharyngitis (14.0%),

Most Common AEs ) pharyngitis ( ) [11]
Anxiety (9.1%).
No significant changes from

] ] baseline in BMI Z-score,
Metabolic Profile [11]

glycated hemoglobin, or total

cholesterol at Month 12.

The results suggest that ecopipam is well-tolerated over a 12-month period and maintains its

efficacy without new safety signals emerging.[11]

Phase 3 Randomized Withdrawal Study (NCT05615220)

The Phase 3 program was designed to confirm the efficacy of ecopipam and evaluate the

maintenance of its effect over a longer duration.[12]

Experimental Protocol: Phase 3 Study

o Study Design: An enriched-enrollment, randomized withdrawal (EERW) trial.[12][13]

o Workflow:

o Open-Label Phase (12 weeks): All enrolled subjects receive ecopipam.[12]
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o Responder Assessment: Patients showing a >25% improvement in YGTSS-TTS at both
Week 8 and Week 12 are identified as responders.[12]

o Randomization: Responders are randomized 1:1 into two arms.

o Double-Blind Phase (12 weeks): One arm continues to receive ecopipam, while the other
is switched to placebo.[12]

Primary Endpoint: The time-to-relapse during the double-blind withdrawal period. Relapse is
defined as a loss of 250% of the YGTSS-TTS improvement achieved in the open-label
phase, the need for rescue medication, or hospitalization for TS.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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